molecular formula C8H9N5O B056068 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide CAS No. 122502-94-7

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

Cat. No. B056068
CAS RN: 122502-94-7
M. Wt: 191.19 g/mol
InChI Key: RIQGVMRDCPCXJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide typically involves the reaction of ethyl 2-(benzotriazol-1-yl)acetate with hydrazine hydrate in ethanol, resulting in compounds that display a range of interactions and bonding patterns, such as hydrogen bonding, which contributes to their structural stability and reactivity (Zhang & Shi, 2009).

Molecular Structure Analysis

The crystal structure of these compounds often features intermolecular and intramolecular hydrogen bonding, contributing to their solid-state organization and stability. For instance, molecules are linked into infinite chains by N—H⋯N hydrogen bonds, and there can be intramolecular O—H⋯N hydrogen bonds, as observed in various derivatives (Shi et al., 2007).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, exhibiting significant antibacterial activities. The presence of benzotriazole is crucial for these reactions, providing the core structure that is modified to explore different chemical properties and biological activities (Rani et al., 2021).

Scientific Research Applications

  • Antifungal Activity : A study synthesized derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide and tested their antifungal activity, particularly against C. albicans. Some compounds exhibited moderate to good antifungal activity, with specific derivatives showing high activity. This research indicates potential pharmaceutical applications in antifungal treatments (Toraskar, Kadam, & Kulkarni, 2009).

  • Anticonvulsant Activity : Another study focused on the anticonvulsant properties of this compound derivatives. The compounds were evaluated using the 6 Hz psychomotor seizure test, and some showed significant anticonvulsant activity without neurotoxicity. This suggests potential applications in developing new treatments for epilepsy (Kumar & Tripathi, 2012).

  • Antibacterial Agents : A 2021 study synthesized N-substituted benzylidene derivatives of this compound as antibacterial agents. These compounds showed activity against various Gram-positive and Gram-negative strains, indicating their potential as novel chemotherapeutics in antibacterial treatments (Rani et al., 2021).

  • Anticancer Evaluation : Another study synthesized derivatives of this compound and evaluated their anticancer properties. Specific compounds showed notable activity against various cancer cell lines, indicating potential applications in cancer therapy (Salahuddin et al., 2014).

  • EGFR Inhibitors : Derivatives of this compound were synthesized and evaluated as epidermal growth factor receptor kinase inhibitors. The study found limited kinase inhibitor activity, suggesting potential but limited effectiveness in targeted cancer therapies (Demirel et al., 2017).

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and π–π stacking interactions . These interactions are crucial for the compound’s ability to bind with enzymes and receptors in biological systems. For instance, the compound’s benzotriazole moiety is known to form stable complexes with metal ions, which can influence enzyme activity and protein function .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to interact with enzymes and receptors can lead to changes in cellular activities, such as protein synthesis and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with metal ions and other cofactors . These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes. The benzotriazole moiety’s ability to form hydrogen bonds and π–π stacking interactions is critical for the compound’s biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider when studying its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its efficacy may decrease due to degradation or changes in its chemical structure . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s ability to form stable complexes with metal ions and other biomolecules can influence metabolic processes, making it a valuable tool for studying cellular metabolism and its regulation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, which is essential for understanding its biochemical activity and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound’s targeting signals and post-translational modifications can direct it to particular compartments or organelles within the cell

properties

IUPAC Name

2-(benzotriazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQGVMRDCPCXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397465
Record name 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122502-94-7
Record name 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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